molecular formula C20H16N2O4 B5486359 2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate

2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate

Cat. No. B5486359
M. Wt: 348.4 g/mol
InChI Key: GDKCQKXZEFPKQP-ZRDIBKRKSA-N
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Description

2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate, also known as NVP-QBE-572, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential applications in various fields, including medicine, pharmacology, and biochemistry.

Scientific Research Applications

2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that 2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate has potent anti-cancer properties, and it has been shown to inhibit the growth of various cancer cell lines. Additionally, 2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.

Mechanism of Action

The mechanism of action of 2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate involves the inhibition of the protein kinase CK2. This protein plays a critical role in cell growth and proliferation, and its inhibition by 2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate leads to the suppression of cancer cell growth. Additionally, 2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate has been shown to modulate the activity of various signaling pathways involved in inflammation, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate has been shown to induce apoptosis (cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels). Additionally, 2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate has been shown to have a neuroprotective effect, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate in lab experiments is its potency. This compound has been shown to be highly effective in inhibiting cancer cell growth and modulating various signaling pathways. Additionally, the synthesis method for 2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate has been optimized for high yield and purity, making it a reliable and efficient way to produce this compound. However, one limitation of using 2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate is its potential toxicity. Studies have shown that high doses of 2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate can be toxic to cells, and caution should be taken when using this compound in lab experiments.

Future Directions

There are many potential future directions for the study of 2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate. One area of interest is in the development of new cancer treatments based on the inhibition of CK2. 2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate has shown promising results in this regard, and further research could lead to the development of new cancer treatments. Additionally, 2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate has been shown to have potential applications in the treatment of inflammatory diseases and neurodegenerative diseases, and further research in these areas could lead to the development of new treatments. Finally, the synthesis method for 2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate could be further optimized to improve yield and purity, making it an even more reliable and efficient way to produce this compound.
Conclusion:
In conclusion, 2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential applications in various fields, including medicine, pharmacology, and biochemistry. The synthesis method for 2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate has been optimized for high yield and purity, making it a reliable and efficient way to produce this compound. 2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate has been shown to have potent anti-cancer and anti-inflammatory properties, and it has potential applications in the treatment of various diseases. Further research in this area could lead to the development of new treatments and therapies based on the inhibition of CK2.

Synthesis Methods

The synthesis of 2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate involves the reaction of 2-nitrostyrene and 8-bromoquinoline in the presence of a palladium catalyst. The resulting product is then treated with propionic anhydride to obtain 2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl propionate. This method has been optimized for high yield and purity, making it a reliable and efficient way to produce this compound.

properties

IUPAC Name

[2-[(E)-2-(2-nitrophenyl)ethenyl]quinolin-8-yl] propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c1-2-19(23)26-18-9-5-7-15-11-13-16(21-20(15)18)12-10-14-6-3-4-8-17(14)22(24)25/h3-13H,2H2,1H3/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKCQKXZEFPKQP-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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